Comparison of Molecular Weight and Density: 3-Acetyl Derivative vs. 2-Methyl Core Scaffold
The presence of the 3-acetyl group in 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone results in a significantly higher molecular weight and different physical properties compared to the core 2-methyl-6-chloroimidazo[1,2-b]pyridazine scaffold [1]. This difference is fundamental for analytical method development, purification, and handling. The target compound has a molecular weight of 209.63 g/mol and a density of 1.44 [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 209.63 g/mol |
| Comparator Or Baseline | 2-Methyl-6-chloroimidazo[1,2-b]pyridazine (core scaffold): 167.6 g/mol |
| Quantified Difference | Increase of 42.03 g/mol (approximately 25% heavier) |
| Conditions | Calculated from molecular formula C9H8ClN3O vs. C7H6ClN3 |
Why This Matters
The substantial difference in molecular weight and density alters chromatographic retention time and solubility profile, which are critical parameters for purification and formulation development.
- [1] ChemWhat. (n.d.). 1-(6-CHLORO-2-METHYLIMIDAZO[1,2-B]PYRIDAZIN-3-YL)-ETHANONE CAS#: 90734-73-9. Retrieved from https://www.chemwhat.com/1-6-chloro-2-methylimidazo12-bpyridazin-3-yl-ethanone-cas-90734-73-9/ View Source
- [2] ChemWhat.tw. (2017). IMIDAZO [1,2-B]吡嗪,6-氯-2-甲基-CAS#:14793-00-1. Retrieved from https://www.chemwhat.tw View Source
